molecular formula C15H18N4O2S B5796266 N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

Cat. No. B5796266
M. Wt: 318.4 g/mol
InChI Key: LVBPLGPHYMGUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, also known as CYCLOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising properties, which make it an ideal candidate for various research applications.

Scientific Research Applications

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases and pain management. N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been studied for its potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain ion channels in the brain.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain. Additionally, N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to modulate the activity of certain ion channels in the brain, leading to alterations in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models, making it a promising candidate for the treatment of various inflammatory diseases and pain management. Additionally, N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. Furthermore, N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to modulate the activity of certain ion channels in the brain, leading to alterations in neuronal activity and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory diseases and pain management. Additionally, N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide has been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy. However, one of the main limitations of using N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. One potential direction is to investigate its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, future research could focus on elucidating the mechanism of action of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, as well as developing more efficient synthesis methods to overcome its limited solubility.

Synthesis Methods

The synthesis of N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide involves several steps, including the condensation of 4-pyridinecarboxylic acid hydrazide with carbon disulfide, followed by cyclization with potassium hydroxide to form 5-(4-pyridinyl)-1,3,4-oxadiazol-2-thiol. The resulting compound is then reacted with N-cyclohexyl-2-bromoacetamide in the presence of a base to form N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide. The final product is obtained after purification and isolation using various chromatographic techniques.

properties

IUPAC Name

N-cyclohexyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(17-12-4-2-1-3-5-12)10-22-15-19-18-14(21-15)11-6-8-16-9-7-11/h6-9,12H,1-5,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBPLGPHYMGUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide

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